The Structure of L-Pyrrolysine: A Comprehensive Technical Guide
The Structure of L-Pyrrolysine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pyrrolysine (Pyl, O) is the 22nd genetically encoded proteinogenic amino acid, utilized by certain methanogenic archaea and bacteria.[1] Incorporated during translation in response to the UAG "amber" stop codon, its unique structure plays a critical role in the active sites of several methyltransferase enzymes essential for methane (B114726) metabolism.[1][2] This document provides an in-depth examination of the molecular structure of L-pyrrolysine, its physicochemical properties, and detailed protocols for its chemical synthesis and biological production. This guide is intended for researchers in biochemistry, drug development, and synthetic biology who are interested in leveraging the unique properties of this non-canonical amino acid.
Molecular Structure and Physicochemical Properties
L-Pyrrolysine is a derivative of L-lysine.[1] Its systematic IUPAC name is N6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]carbonyl}-L-lysine.[1] The core structure consists of an L-lysine residue where the ε-amino group forms an amide linkage with the carboxyl group of a (4R,5R)-4-methyl-pyrroline-5-carboxylate ring.[3] This side chain is basic and positively charged at neutral pH.[1]
Chemical Structure Diagram
The chemical structure of L-pyrrolysine in its zwitterionic form is depicted below.
Quantitative Physicochemical Data
The key physicochemical properties of L-pyrrolysine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₁N₃O₃ | [1] |
| Molar Mass | 255.313 g/mol | [1] |
| IUPAC Name | N6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]carbonyl}-L-lysine | [1] |
| CAS Number | 448235-52-7 | [1] |
| pKa (α-carboxyl) | ~2.52 (Predicted) | [4][5] |
| pKa (α-amino) | ~8.95 (by analogy to Lysine) | [6] |
| pKa (ε-amino group of Lysine) | ~10.53 (by analogy to Lysine) | [6] |
| Boiling Point | 546.9 ± 50.0 °C (Predicted) | [4] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |
Experimental Protocols
Chemical Synthesis of L-Pyrrolysine
The total chemical synthesis of L-pyrrolysine is a complex, multi-step process. An efficient asymmetric synthesis has been reported, affording L-pyrrolysine in 13 steps with a 20% overall yield.[3] The key stages of this synthesis involve the stereoselective installation of the two chiral centers of the pyrroline (B1223166) ring and the formation of the acid-sensitive ring structure late in the synthesis to prevent degradation.[3]
Key Methodological Steps: [3]
-
Asymmetric Conjugate Addition: The synthesis initiates with an asymmetric conjugate addition to install one of the key stereogenic centers. This is a crucial step for establishing the correct stereochemistry of the final product.
-
Chain Elongation and Functional Group Interconversion: A series of standard organic reactions are employed to elongate the carbon chain and introduce the necessary functional groups for the subsequent cyclization.
-
Coupling with Lysine (B10760008) Derivative: The elaborated pyrroline precursor is coupled to a suitably protected L-lysine derivative.
-
Staudinger/Aza-Wittig Cyclization: The pyrroline ring is formed in a penultimate step using a tandem Staudinger/aza-Wittig reaction from an azido (B1232118) aldehyde precursor. This strategy avoids exposing the sensitive cyclic imine to harsh acidic conditions.
-
Deprotection: The final step involves the removal of all protecting groups to yield the lithium salt of L-pyrrolysine.
A previously reported synthesis utilized an asymmetric Michael addition of (E)-2-butenal to a glycine (B1666218) moiety of a nickel complex to generate the desired stereochemistry of a 4-methyl-pyrroline methyl ester intermediate.[7] This intermediate was then hydrolyzed and coupled to a protected lysine derivative, followed by deprotection to yield L-pyrrolysine.[7]
In Vivo Biosynthesis and Incorporation into Recombinant Proteins
L-Pyrrolysine is synthesized from two molecules of L-lysine by the enzymatic products of the pylB, pylC, and pylD genes.[8][9] This biosynthetic capability can be transferred to laboratory strains like Escherichia coli to produce proteins containing L-pyrrolysine.
Protocol for Recombinant Production of a Pyrrolysine-Containing Protein (MtmB) in E. coli: [10]
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Strain and Plasmids: E. coli is co-transformed with two plasmids: one carrying the pylTSBCD gene cluster for pyrrolysine synthesis and incorporation, and another plasmid containing the target gene with an in-frame amber (UAG) codon at the desired insertion site (e.g., mtmB1).
-
Culture Growth: A starter culture is grown overnight in a rich medium (e.g., LB) with appropriate antibiotics. This is then used to inoculate a larger volume of defined minimal medium.
-
Induction of the pyl Operon: At an OD₆₀₀ of 0.4-0.6, the expression of the pylTSBCD genes is induced (e.g., with IPTG). For isotopic labeling experiments, isotopically labeled lysine can be added at this stage.
-
Induction of Target Protein Expression: After a one-hour incubation at 37°C to allow for the accumulation of the pyrrolysine biosynthesis machinery, the expression of the target protein (e.g., MtmB) is induced (e.g., with L-arabinose).
-
Cell Harvest and Protein Purification: Cells are harvested after a suitable expression period (e.g., 3-4 hours). The target protein containing L-pyrrolysine is then purified using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
-
Verification: The incorporation of pyrrolysine can be verified by mass spectrometry analysis of the purified protein or its tryptic digests.
Signaling Pathways and Logical Relationships
Biosynthetic Pathway of L-Pyrrolysine
The biosynthesis of L-pyrrolysine from L-lysine is a three-step enzymatic pathway.[1][8][9]
Conclusion
L-Pyrrolysine represents a fascinating expansion of the canonical genetic code. Its unique structure, biosynthesis, and translational machinery provide powerful tools for protein engineering and synthetic biology. A thorough understanding of its chemical and biological properties, as detailed in this guide, is essential for researchers aiming to harness its potential in academic and industrial applications, including the development of novel therapeutics and biocatalysts.
References
- 1. Pyrrolysine - Wikipedia [en.wikipedia.org]
- 2. L-Pyrrolysine [benchchem.com]
- 3. An Asymmetric Synthesis of L-Pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Pyrrolysine CAS#: 448235-52-7 [m.chemicalbook.com]
- 5. L-Pyrrolysine | 448235-52-7 [chemicalbook.com]
- 6. Ch27 pKa and pI values [chem.ucalgary.ca]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scite.ai [scite.ai]
- 9. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
